![molecular formula C12H15N3O3S3 B4617505 ETHYL 2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4617505.png)
ETHYL 2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
ETHYL 2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of hydrazonoyl halides with thiohydrazonate intermediates, followed by cyclization reactions . The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the thiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Biological Activity
Ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological properties of this compound.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a thiazole ring substituted with various functional groups. The molecular formula is , and it exhibits properties typical of thiazole derivatives.
Antimicrobial Activity
Antibacterial Properties
Thiazole derivatives are known for their antibacterial effects. Studies have shown that compounds with similar structures to ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including strains resistant to common antibiotics like vancomycin .
Antifungal Activity
Research indicates that thiazole derivatives can also possess antifungal properties. For instance, certain thiazole compounds demonstrated efficacy against drug-resistant Candida strains, suggesting that ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate may similarly contribute to antifungal strategies .
Anticancer Activity
Mechanism of Action
Thiazole-based compounds have been investigated for their anticancer potential. For example, derivatives have shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. Ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate may exhibit similar mechanisms that disrupt cancer cell growth through targeted inhibition .
Case Studies
In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in various cancer cell lines. For instance, one study reported that a related compound exhibited an IC50 value of 0.06 µM against non-small cell lung cancer cells . This suggests that ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate could have potent anticancer effects.
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against a variety of pathogens, including bacteria and fungi. Thiazole-containing compounds are known to interfere with microbial cell wall synthesis and function as enzyme inhibitors .
Anticancer Properties
Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. Ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has shown promise in preclinical trials for its ability to induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival and death .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that thiazoles can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This potential makes it a candidate for treating inflammatory diseases .
Fungicides and Pesticides
Thiazole derivatives are widely used in agriculture as fungicides due to their effectiveness against plant pathogens. This compound may serve as an active ingredient in developing new agricultural chemicals aimed at protecting crops from fungal infections while minimizing environmental impact .
Plant Growth Regulators
There is ongoing research into the use of thiazole derivatives as plant growth regulators. These compounds can potentially enhance growth rates and improve resistance to stress factors such as drought or disease .
Synthesis of Advanced Materials
The unique chemical properties of thiazoles allow for their incorporation into polymers and other materials. This compound can be utilized in the synthesis of novel materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in developing high-performance coatings and composites .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a series of thiazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that underpinned the effectiveness of these compounds, suggesting modifications to enhance potency further .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that this compound induced significant cytotoxicity compared to standard chemotherapeutic agents. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression .
Properties
IUPAC Name |
ethyl 2-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S3/c1-3-18-10(17)9-7(2)14-11(21-9)15-8(16)6-20-12-13-4-5-19-12/h3-6H2,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKAIYCTYLEKSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NCCS2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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